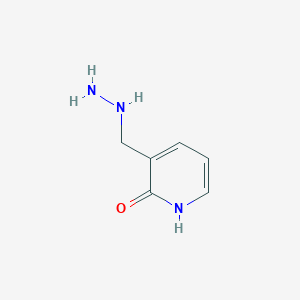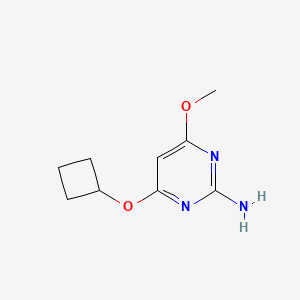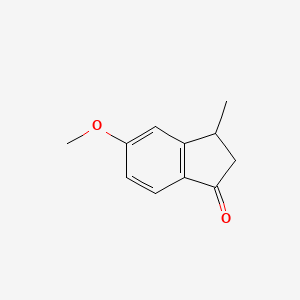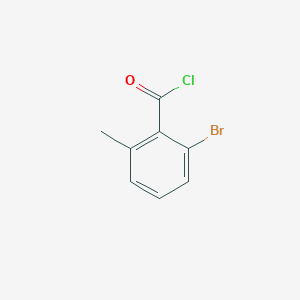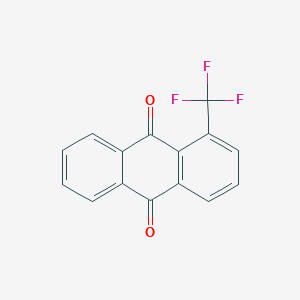![molecular formula C16H15NO3S B13121880 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol CAS No. 80360-24-3](/img/structure/B13121880.png)
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a chemical compound with the molecular formula C16H15NO3S It is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl indole intermediate. This intermediate is then reacted with an appropriate alcohol, such as ethanol, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of 1-[1-(Phenylsulfonyl)indole-2-YL]acetaldehyde or 1-[1-(Phenylsulfonyl)indole-2-YL]acetic acid.
Reduction: Formation of 1-[1-(Phenylthiol)indole-2-YL]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(Phenylsulfonyl)indole-3-YL]ethanol
- 1-(Phenylsulfonyl)indole-2-YL]methanol
- 1-(Phenylsulfonyl)indole-2-YL]propane
Comparison: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility and reactivity compared to similar compounds with different alkyl groups. The position of the phenylsulfonyl group on the indole ring also affects the compound’s chemical properties and biological activity .
Eigenschaften
CAS-Nummer |
80360-24-3 |
|---|---|
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)indol-2-yl]ethanol |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3 |
InChI-Schlüssel |
XQILEIGQLCNNHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


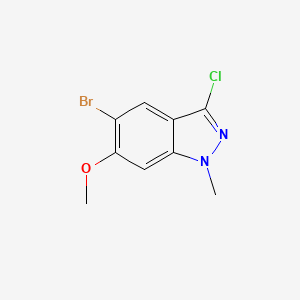
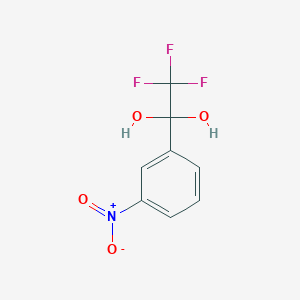

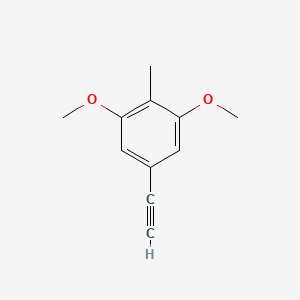
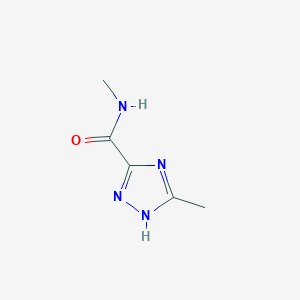
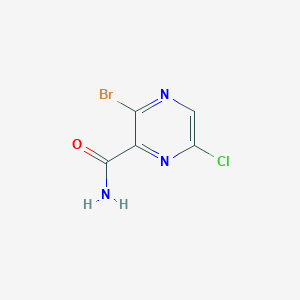
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
